

Unveiling SPL-410: A Technical Guide to a Potent SPPL2a Inhibitor

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Compound of Interest

Compound Name: SPL-410

Cat. No.: B2412775

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This technical guide provides an in-depth overview of the structure, properties, and mechanism of action of **SPL-410**, a novel and selective inhibitor of the intramembrane aspartyl protease, Signal Peptide Peptidase Like 2a (SPPL2a). The information presented herein is intended to support further research and development efforts in immunology and related fields.

Core Properties of SPL-410

SPL-410 is a synthetic, orally active small molecule belonging to the hydroxyethylamine class of compounds.^{[1][2][3]} It has been identified as a highly potent and selective inhibitor of SPPL2a, a key enzyme involved in immune cell function.^{[3][4][5]}

Physicochemical Properties

A summary of the key physicochemical properties of **SPL-410** is presented in Table 1.

Property	Value	Source
CAS Number	2351886-00-3	[2]
Molecular Formula	C ₂₄ H ₃₁ F ₃ N ₂ O ₄ S	[2]
Molecular Weight	500.58 g/mol	[2]
Appearance	Solid	[2]
Solubility	10 mM in DMSO	[2]

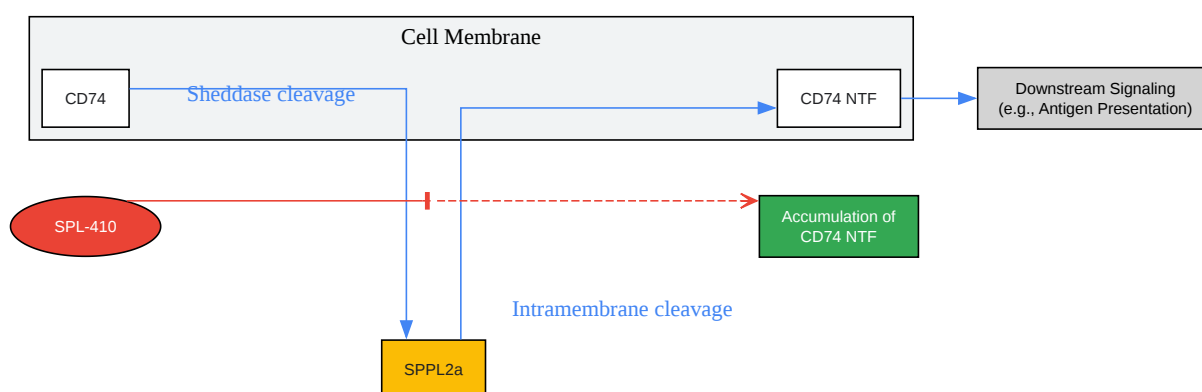
Potency and Selectivity

SPL-410 exhibits high potency against both human and mouse SPPL2a. Its selectivity for SPPL2a over other related proteases is a critical feature for its potential as a research tool and therapeutic agent.

Target	IC50 (nM)	Assay Type	Source
SPPL2a (general)	9	Not specified	[1][2]
Human SPPL2a	4	High Content Imaging Assay (HCA)	[2]
Mouse SPPL2a	5	High Content Imaging Assay (HCA)	[2]
Human SPP	650	Not specified	[2]
γ-secretase	1300	Not specified	[2]
SPPL2b	270	High Content Imaging Assay (HCA)	[2]
CD74/p8 NTF processing (mouse A20 B cell line)	150	Not specified	[2]

Mechanism of Action: Inhibition of the SPPL2a Signaling Pathway

SPPL2a is an intramembrane protease that plays a crucial role in the function of B-cells and dendritic cells.[3][4][5] It is involved in the processing of the CD74 (invariant chain) N-terminal fragment (NTF), a key step in antigen presentation.[3][6] By inhibiting SPPL2a, **SPL-410** prevents the cleavage of the CD74 NTF, leading to its accumulation.[2][3] This disruption of the CD74 processing pathway ultimately affects immune cell populations, suggesting a potential therapeutic application in autoimmune diseases.[6]



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Caption: Mechanism of **SPL-410** action on the SPPL2a signaling pathway.

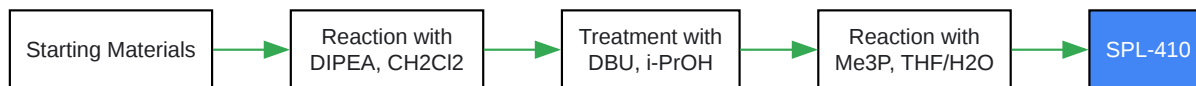
Experimental Protocols

The following sections detail the methodologies employed in the characterization of **SPL-410**.

Synthesis of SPL-410 (Compound 15)

The synthesis of **SPL-410** is described as a multi-step process.[3] A key step involves the reaction of a precursor with DIPEA in CH₂Cl₂, followed by treatment with DBU in i-PrOH, and a

final step with Me3P in THF/H2O.[3] For a detailed, step-by-step synthesis protocol, please refer to the supporting information of the primary literature.[3][5]



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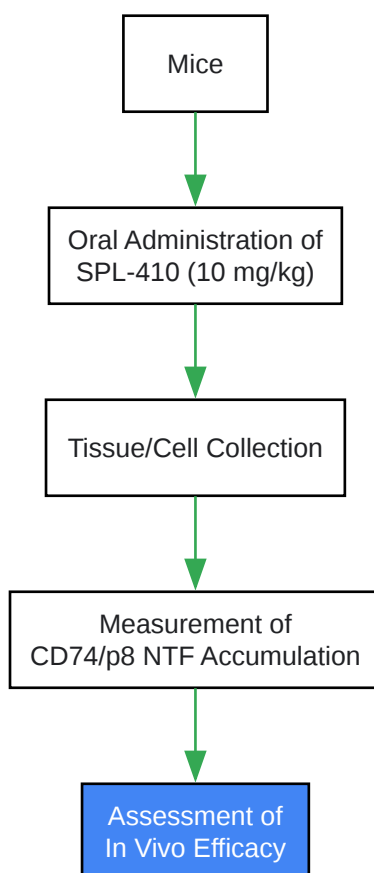
Caption: Simplified workflow for the synthesis of **SPL-410**.

In Vitro Potency and Selectivity Assays

The inhibitory activity of **SPL-410** against SPPL2a and other proteases was determined using a High Content Imaging Assay (HCA).[2] The processing of the endogenous substrate CD74/p8 NTF was assessed in the mouse B cell line A20.[2]

In Vivo Efficacy Studies

The in vivo efficacy of **SPL-410** was evaluated in a mechanistic mouse model.[3] A single oral dose of 10 mg/kg was administered to mice, and the accumulation of the CD74/p8 NTF was measured.[2][3] This study demonstrated the oral bioavailability and in vivo target engagement of **SPL-410**. [3]



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Caption: Workflow for the in vivo evaluation of **SPL-410**.

Storage and Handling

For long-term storage, **SPL-410** solid powder should be stored at -20°C for up to 12 months or at 4°C for up to 6 months.[2] In solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 6 months.[2] Stock solutions are recommended to be stored under nitrogen and away from moisture.[1] For in vivo studies, a working solution can be prepared by dissolving a DMSO stock solution in corn oil.[1]

Conclusion

SPL-410 is a valuable research tool for investigating the biological functions of SPPL2a and the consequences of its inhibition. Its high potency, selectivity, and oral bioavailability make it a promising lead compound for the development of novel therapeutics targeting immune-related disorders. Further research is warranted to fully elucidate its therapeutic potential.

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